molecular formula C13H13BrN2O2S B2907619 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide CAS No. 1798618-76-4

5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide

Cat. No. B2907619
CAS RN: 1798618-76-4
M. Wt: 341.22
InChI Key: IUNIWXDKZBYTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide, also known as BTE-Nic, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. This compound has been synthesized using a variety of methods and has shown promising results in several areas of research.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. It has also been shown to induce apoptosis in cancer cells by activating certain proteins.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide has several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can have a protective effect on the body. It has also been shown to inhibit the growth of cancer cells and reduce tumor size.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide is that it has shown promising results in several areas of research, including cancer treatment and neuroprotection. It is also relatively easy to synthesize and has a high purity and yield.
However, there are also limitations to using 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in research. Additionally, the compound may have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide. One area of research is to further elucidate its mechanism of action in order to optimize its use in cancer treatment and neuroprotection. Another area of research is to explore its potential in other areas, such as cardiovascular disease and inflammation.
Conclusion:
In conclusion, 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide is a synthetic compound that has shown promising results in several areas of scientific research. Its potential in cancer treatment and neuroprotection has been extensively studied, and it has also been shown to have other biochemical and physiological effects. While there are limitations to using 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide in lab experiments, further research in this area has the potential to yield important insights into its mechanism of action and its potential for use in various areas of medicine.

Synthesis Methods

The synthesis of 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide involves the reaction of 2-bromo-3-methylthiophene with 2-amino-3-hydroxypyridine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reacted with nicotinoyl chloride to yield 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide has been extensively studied for its potential in several scientific research applications. One of the major areas of research is in the field of cancer treatment. Studies have shown that 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells and reduce tumor size.
Another area of research is in the field of neuroprotection. Studies have shown that 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide can protect neurons from oxidative stress and reduce inflammation in the brain. This has potential implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-8-2-3-19-12(8)11(17)7-16-13(18)9-4-10(14)6-15-5-9/h2-6,11,17H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNIWXDKZBYTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC(=CN=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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